N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide
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Overview
Description
N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide is a complex organic compound characterized by the presence of a methacrylamide group attached to a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide typically involves multi-step reactions. One common approach starts with the preparation of 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid, which is then converted into the desired methacrylamide derivative through a series of chemical transformations . The reaction conditions often involve the use of reagents such as triethylamine, acetic acid, and oxalyl chloride under inert atmospheres .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid
- (2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine
- 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde
Uniqueness
N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methacrylamide group allows for polymerization and other reactions that are not possible with simpler analogs .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C15H19NO3/c1-10(2)14(17)16-8-7-11-5-6-12-13(9-11)19-15(3,4)18-12/h5-6,9H,1,7-8H2,2-4H3,(H,16,17) |
InChI Key |
JRHZLXJCCDPNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCC1=CC2=C(C=C1)OC(O2)(C)C |
Origin of Product |
United States |
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